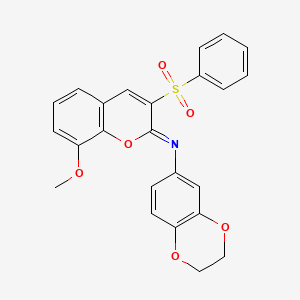
3-(benzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-methoxychromen-2-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(benzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-methoxychromen-2-imine is a useful research compound. Its molecular formula is C24H19NO6S and its molecular weight is 449.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(benzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-methoxychromen-2-imine is a derivative of chromen-2-imine that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound based on various studies.
Synthesis and Characterization
The synthesis of the compound typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride , followed by further modifications to introduce the methoxy and imine functionalities. The reaction conditions often include the use of polar aprotic solvents like DMF and bases such as lithium hydride for optimal yield.
Key Steps in Synthesis:
- Formation of Benzene Sulfonamide : The initial reaction between 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride.
- Coupling with Electrophiles : Subsequent reactions involve coupling with various electrophiles to form the target imine structure.
Biological Activity
The biological activity of this compound has been explored in several studies, focusing on its potential as an antibacterial agent and enzyme inhibitor.
Antibacterial Activity
Research indicates that derivatives of this compound exhibit significant antibacterial properties. For instance, studies show that certain N-substituted derivatives demonstrate potent activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Enzyme Inhibition
In addition to antibacterial properties, compounds related to this compound have been tested for their ability to inhibit specific enzymes. For example:
- Inhibition of Kv1.3 Channels : Some analogs have shown comparable potency to known inhibitors like PAP-1 in patch-clamp assays .
Case Studies and Findings
Several studies have reported on the biological activities of related compounds:
特性
IUPAC Name |
3-(benzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-methoxychromen-2-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO6S/c1-28-20-9-5-6-16-14-22(32(26,27)18-7-3-2-4-8-18)24(31-23(16)20)25-17-10-11-19-21(15-17)30-13-12-29-19/h2-11,14-15H,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWPBZHOEJBMNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=NC3=CC4=C(C=C3)OCCO4)C(=C2)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














